Molecular Weight Advantage in Fragment-Based Design
Compared to the 2‑pyridin‑2‑yl analog (CAS 685107‑78‑2), the target compound exhibits a significantly lower molecular weight (237.26 vs. 300.32 g/mol) [1][2]. This 63 Da reduction is critical in fragment‑based lead generation, where maintaining MW < 250 Da is a standard 'rule‑of‑three' criterion for starting fragments.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 237.26 g/mol |
| Comparator Or Baseline | 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine (CAS 685107-78-2): 300.32 g/mol |
| Quantified Difference | 63.06 g/mol lower (≈21% reduction) |
| Conditions | Computed by PubChem 2.2 (PubChem release 2025.09.15) |
Why This Matters
Lower molecular weight improves ligand efficiency metrics and increases the probability of identifying high‑quality starting points in fragment‑based drug discovery programs.
- [1] PubChem Compound Summary for CID 3803933, 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/685107-79-3 View Source
- [2] PubChem Compound Summary for CID 3824243, 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/685107-78-2 View Source
